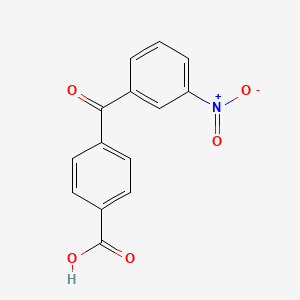

4-(3-nitrobenzoyl)benzoic acid

Vue d'ensemble

Description

4-(3-Nitrobenzoyl)benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a benzoic acid core

Applications De Recherche Scientifique

Synthesis in Dye Production

4-(3-nitrobenzoyl)benzoic acid plays a role in the synthesis of anthraquinone dyes. Arient et al. (1967) studied the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid, leading to the formation of various nitrobenzoyl benzoic acids, which are integral in dye synthesis. This process highlights the compound's relevance in creating complex dye structures (Arient, Šlosar, Štěrba, & Obruba, 1967).

Solvent Interaction Studies

Research on the dissociation constants of benzoic and nitrobenzoic acids in water–acetonitrile mixtures at 298 K by Niazi and Ali (1990) provides insight into the behavior of this compound in different solvent environments. This study is crucial for understanding the solute–solvent interactions and intramolecular hydrogen bonding in such systems (Niazi & Ali, 1990).

Application in Polyaniline Doping

Amarnath and Palaniappan (2005) explored the use of benzoic acids, including 4-nitrobenzoic acid, as dopants for polyaniline, a conducting polymer. Their research demonstrates the potential of this compound in enhancing the conductivity and properties of polymers, which is significant for material science and electrical applications (Amarnath & Palaniappan, 2005).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of 4-nitrobenzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. This research offers insights into the application of this compound in enhancing luminescence properties, which can be utilized in optical materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Spectroscopic Analysis

The work by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including 4-nitrobenzoic acid, is crucial for understanding the molecular structure and vibrational characteristics of these compounds. This research is vital for identifying and characterizing materials in various scientific fields (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further functionalization. One common method involves the nitration of 4-benzoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and

Propriétés

IUPAC Name |

4-(3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-4-6-10(7-5-9)14(17)18)11-2-1-3-12(8-11)15(19)20/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZMQSSMLCBIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide](/img/structure/B5751693.png)

![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)

![(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5751727.png)

![3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B5751734.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)

![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE](/img/structure/B5751760.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide](/img/structure/B5751772.png)